tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines with different substituents, such as:
- tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 4-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 4-phenyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate .
Uniqueness
The chloro group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes .
Biological Activity
Tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its antiviral, anticancer, and antibacterial properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused ring system that enhances its biological activity. The general formula for this class is CnHmClNpOq, where specific substitutions can significantly influence pharmacological effects.
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against various viruses:
Compound | Virus Target | Activity |
---|---|---|
Compound 1 | Tobacco Mosaic Virus | High efficacy observed (56.8% curative activity) |
Compound 2 | Herpes Simplex Virus | Notable anti-HSV-1 activity reported |
The antiviral mechanisms often involve inhibition of viral replication, with some compounds showing enhanced activity when modified with ester groups at specific positions on the pyrazole ring .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. These compounds demonstrate antiproliferative effects across several cancer cell lines:
Cell Line | IC50 (μM) | Effect |
---|---|---|
Human Breast Cancer | 0.75–4.15 | Significant growth inhibition |
Murine Cancer Models | N/A | Tumor growth inhibition in vivo |
In vivo studies have shown that these compounds can inhibit tumor growth without systemic toxicity, making them promising candidates for further development as anticancer agents .
Antibacterial Activity
The antibacterial properties of pyrazolo[3,4-b]pyridines have also been documented. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | Low μg/mL |
Escherichia coli | Moderate μg/mL |
The mechanisms behind their antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antiviral Efficacy Against HSV-1 : A study evaluated the compound's effect on Vero cells infected with HSV-1. Results indicated a significant reduction in viral load at concentrations as low as 10 μM.
- Cytotoxicity in Cancer Models : In an orthotopic breast cancer mouse model, administration of the compound led to a marked decrease in tumor size over four weeks without affecting normal tissue proliferation.
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 4-chloropyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3 |
InChI Key |
ZECITGQXAAOAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Cl |
Origin of Product |
United States |
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